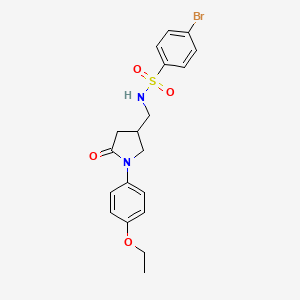

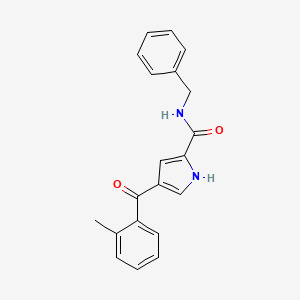

![molecular formula C16H19FN2O2 B2489877 N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide CAS No. 351982-30-4](/img/structure/B2489877.png)

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds analogous to N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide often involves multi-step organic synthesis routes, with key steps including amide bond formation, cyclohexene ring synthesis, and fluorination. For example, the synthesis of related compounds has been demonstrated through the condensation of substituted acetic/benzoic acids with 2-(1′-cyclohexenyl)ethyl amine, showcasing the versatility and adaptability of synthetic strategies to incorporate the cyclohexenyl and fluorophenyl functionalities (Akbari & Shah, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques reveal the spatial arrangement of atoms, the stereochemistry, and the electronic environment within the molecule. For instance, the crystal structure analysis of related cyclohexene derivatives provides insight into the conformational preferences and intermolecular interactions that may influence the compound's reactivity and properties (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide and related compounds is influenced by the presence of functional groups such as the amide linkage and the cyclohexene ring. These functional groups can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and ring-opening transformations. The fluorophenyl group can also affect the compound's electronic properties, potentially leading to unique reactivity patterns.

Physical Properties Analysis

The physical properties of N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined by the compound's molecular structure and intermolecular forces. For example, the crystal structure analysis can reveal the packing arrangement and the presence of hydrogen bonding or other non-covalent interactions, which in turn affect the compound's melting point and solubility (Sapnakumari et al., 2014).

Aplicaciones Científicas De Investigación

1. Applications in Medical Imaging

PET Tracers for Serotonin Receptors : A study describes compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide, used as PET tracers for serotonin 5-HT(1A) receptors. These compounds demonstrate high brain uptake, slow clearance, and stability, suggesting potential for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Comparison of PET Radioligands : Another study compares different PET radioligands, including analogs of N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide, for imaging serotonin 1A receptors in humans. The study highlights the suitability of certain analogs as PET radioligands for 5-HT1A receptor imaging (Choi et al., 2015).

2. Pharmacological Applications

Anticonvulsant Properties : Research on structurally similar compounds indicates potential anticonvulsant properties. These compounds have been studied for their role in hydrogen bonding, which is crucial for their pharmacological activity (Kubicki et al., 2000).

Potential Anticancer Agents : A study discusses the design and synthesis of pyrazole derivatives, including compounds similar to N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide, as potential anticancer agents. These derivatives have shown inhibitory activity against topoisomerase IIα, a key target in cancer therapy (Alam et al., 2016).

Antinociceptive Activities : Similar compounds have been evaluated for their antinociceptive activities, indicating potential applications in pain management (Masocha et al., 2016).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDILNQOOUMFAIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)